molecular formula C6H5ClN4O B1433768 2-Chloro-7-methyl-7H-purin-8(9H)-one CAS No. 1273315-19-7

2-Chloro-7-methyl-7H-purin-8(9H)-one

Cat. No.: B1433768
CAS No.: 1273315-19-7
M. Wt: 184.58 g/mol
InChI Key: CPAAEGXEHWCCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-methyl-7H-purin-8(9H)-one is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methyl-7H-purin-8(9H)-one typically involves the chlorination of 7-methyl-7H-purin-8(9H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of 7-methyl-7H-purin-8(9H)-one.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-7-methyl-7H-purin-8(9H)-one.

Scientific Research Applications

2-Chloro-7-methyl-7H-purin-8(9H)-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.

    Biochemistry: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-7-methyl-7H-purin-8(9H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-7H-purin-8(9H)-one
  • 7-Methyl-7H-purin-8(9H)-one
  • 2-Amino-7-methyl-7H-purin-8(9H)-one

Uniqueness

2-Chloro-7-methyl-7H-purin-8(9H)-one is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and interactions compared to other purine derivatives. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

2-chloro-7-methyl-9H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-11-3-2-8-5(7)9-4(3)10-6(11)12/h2H,1H3,(H,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAAEGXEHWCCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C(N=C2NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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